molecular formula C13H7F3IN3O4 B5041711 N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B5041711
M. Wt: 453.11 g/mol
InChI Key: CZYXNCFOGKOOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the iodination of aniline derivatives. One common method involves the sequential diazotization and iodination of 4-aminophenyl compounds using a KI/NaNO2/p-TsOH system in acetonitrile at room temperature . This is followed by nitration and introduction of the trifluoromethyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the iodine and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline is unique due to the combination of iodine, nitro, and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-iodophenyl)-2,6-dinitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3IN3O4/c14-13(15,16)7-5-10(19(21)22)12(11(6-7)20(23)24)18-9-3-1-8(17)2-4-9/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYXNCFOGKOOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.